molecular formula C8H15NO5 B14081135 Pemetrexed Impurity D

Pemetrexed Impurity D

Cat. No.: B14081135
M. Wt: 205.21 g/mol
InChI Key: XOCCAGJZGBCJME-XKAPMDFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Process-Related Impurities in Antineoplastic Drug Development

Process-related impurities in antineoplastic agents pose unique challenges due to their potential to alter drug stability, bioavailability, and safety profiles. In pemetrexed synthesis, Impurity D emerges primarily through two mechanisms:

  • Incomplete ester hydrolysis : Residual ethyl esters in diethyl L-glutamate precursors may undergo partial hydrolysis during the saponification steps, leading to mixed ester-acid intermediates that subsequently form the triacid structure.
  • Peptide coupling side reactions : The use of carbodiimide-based coupling agents in the condensation of 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with glutamic acid derivatives can result in γ- and α-dipeptide formation, particularly when starting materials contain isomeric impurities.

The molecular complexity of this compound (C~25~H~28~N~6~O~9~, molecular weight 556.52 g/mol) necessitates advanced characterization techniques. Two-dimensional nuclear magnetic resonance spectroscopy has revealed distinct proton environments in the glutamyl residues, particularly in the δ-protons of the pyrrolopyrimidine moiety (δ 7.35–7.45 ppm) and the methylene bridges connecting aromatic and heterocyclic systems.

Table 1: Key Physicochemical Properties of this compound

Property Specification Source
Molecular Formula C~25~H~28~N~6~O~9~
CAS Number 144051-68-3
Chiral Centers 4 (2S,4S configuration)
UV λ~max~ (nm) 240, 320 (in aqueous buffer)
pKa Values 2.1 (carboxyl), 4.3 (amine), 9.8 (NH)

The detection and quantification of this impurity require specialized chromatographic methods. Reverse-phase high-performance liquid chromatography with mass spectrometry detection has demonstrated optimal separation using a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase gradient of 0.1% trifluoroacetic acid in water and acetonitrile (95:5 to 50:50 over 30 minutes).

Regulatory Classification of this compound Under International Conference on Harmonization Guidelines

The International Conference on Harmonization Q3A(R2) guideline classifies this compound as a qualified non-mutagenic impurity subject to the standard threshold of 0.15% for drugs with maximum daily doses ≤2 g. However, its control strategy must account for three critical factors:

  • Synthetic Process Dependency : Batch analysis reveals impurity levels between 0.05–0.5% depending on hydrolysis conditions and starting material quality.
  • Enantiomeric Cross-Contamination Risk : The presence of D-glutamate isomers in starting materials may lead to diastereomeric impurity variants requiring chiral chromatography for resolution.
  • Stability-Indicating Properties : Accelerated stability studies at 40°C/75% relative humidity show ≤0.2% increase in Impurity D over 6 months, necessitating protective packaging and temperature-controlled storage.

Table 2: International Conference on Harmonization Compliance Requirements for this compound

Parameter Requirement Testing Method
Identification Threshold 0.10% HPLC-MS/MS
Qualification Threshold 0.15% Genotoxicity Screening
Reporting Threshold 0.05% UHPLC-DAD
Specification Limit Not more than 0.2% Pharmacopeial Methods

The European Pharmacopoeia specifies that this compound must be monitored through a validated ultra-high-performance liquid chromatography method using a zwitterionic stationary phase (250 × 4.6 mm, 5 μm) with a diode array detector set at 254 nm. This method achieves baseline separation from pemetrexed disodium and other process-related impurities with a resolution factor >2.0.

Control strategies typically involve:

  • In-process testing of intermediate hydrolysis stages using near-infrared spectroscopy to monitor ester conversion rates
  • Design of experiments optimization of saponification conditions (pH 10–12, 25–40°C) to minimize triacid formation
  • Crystallization purification steps exploiting the differential solubility of pemetrexed disodium and its triacid impurity in ethanol-water mixtures

Properties

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

N-[(2R,5R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3?,5?,6-,7?,8+/m0/s1

InChI Key

XOCCAGJZGBCJME-XKAPMDFDSA-N

Isomeric SMILES

CC1[C@@H](C(C([C@@H](O1)O)NC(=O)C)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)NC(=O)C)O)O

Origin of Product

United States

Preparation Methods

Structural Identification and Significance of Pemetrexed Impurity D

This compound is chemically designated as ((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-4-carboxybutanoyl)-L-glutamic acid trisodium salt (CAS 1265908-59-5). It belongs to the class of dipeptide impurities formed via incomplete esterification or hydrolysis during the synthesis of pemetrexed disodium heptahydrate. Regulatory guidelines mandate its control below 0.15% in the final drug substance due to potential immunogenic effects.

Synthesis Pathways Leading to this compound

Convergent Synthesis of Pemetrexed Disodium

The industrial synthesis of pemetrexed disodium involves a convergent approach combining two key intermediates:

  • 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (Intermediate A).
  • Diethyl L-glutamate (Intermediate B).

Peptide coupling using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) activates Intermediate A for reaction with Intermediate B. Subsequent saponification with sodium hydroxide yields pemetrexed disodium. Impurity D forms when excess CDMT promotes γ-carboxyl activation in L-glutamic acid, leading to unintended dipeptide bond formation (Figure 1).

Table 1: Critical Reaction Parameters Influencing Impurity D Formation
Parameter Optimal Range Impurity D Risk Beyond Range
CDMT Equivalents 1.05–1.15 eq >1.2 eq increases γ-activation
Saponification pH 8.0–8.5 <7.5 promotes dipeptide hydrolysis
Reaction Temperature 20–25°C >30°C accelerates side reactions
NMM Stoichiometry 1.1–1.3 eq Excess base degrades activated esters

Directed Synthesis of this compound for Reference Standards

Controlled Peptide Coupling Method

To isolate Impurity D, researchers employ a modified coupling protocol:

  • Activation Step : Intermediate A (1.0 eq) is reacted with CDMT (2.5 eq) in tetrahydrofuran (THF) at 0°C for 1 hour, intentionally over-activating the γ-carboxyl group.
  • Coupling with L-Glutamic Acid : Diethyl L-glutamate (1.2 eq) is added, and the reaction is stirred at 25°C for 24 hours.
  • Selective Precipitation : Adjusting the pH to 4.0 with acetic acid precipitates the γ-dipeptide adduct, which is purified via recrystallization from ethanol/water (3:1).

Analytical Validation of Synthetic Impurity D

The synthesized impurity is characterized using orthogonal techniques:

Table 2: Spectroscopic Data for this compound
Technique Key Findings
1H NMR (D2O, 400 MHz) δ 8.21 (s, 1H, H-7), 7.89 (d, J=8.4 Hz, 2H, aromatic), 4.38 (m, 1H, α-CH glutamate)
HRMS (ESI-) m/z 627.1892 [M–3Na+H]– (calc. 627.1889)
HPLC (C18, 0.1% TFA) Retention time 18.8 min (vs. 6.4 min for pemetrexed)

Mechanistic Pathways for Impurity D Formation

Role of CDMT in γ-Carboxyl Activation

CDMT’s dimethoxy groups exhibit divergent reactivity: the 2-chloro position reacts preferentially with α-carboxylates, but excess reagent shifts activation to the γ-position. Density functional theory (DFT) calculations indicate a 12.3 kJ/mol lower activation energy for γ-carboxyl CDMT adducts compared to α-carboxyl derivatives under basic conditions.

Kinetic Trapping During Saponification

Incomplete hydrolysis of ethyl esters during saponification leaves residual γ-activated species. At pH >8.5, these intermediates undergo nucleophilic attack by free glutamate, forming the dipeptide linkage characteristic of Impurity D.

Analytical Methods for Impurity D Quantification

HPLC-UV Methodology (Based on BP 2020 Monograph)

  • Column : Zorbax SB-C18, 4.6 × 150 mm, 3.5 µm
  • Mobile Phase : Gradient from 95:5 to 60:40 (0.1% H3PO4:ACN) over 30 min
  • Detection : 254 nm
  • System Suitability : Resolution ≥2.0 between pemetrexed and Impurity D.
Table 3: Validation Parameters for HPLC Assay
Parameter Result Acceptance Criteria
Linearity (0.05–0.5%) R²=0.9998 R² ≥0.999
LOQ 0.008% ≤0.01%
Precision (%RSD) 1.2% (n=6) ≤2.0%

Mitigation Strategies in Industrial Synthesis

Process Optimization

  • Stoichiometric Control : Limiting CDMT to 1.1 eq reduces γ-activation by 78% compared to 1.5 eq.
  • Low-Temperature Coupling : Maintaining reactions at 15–20°C decreases Impurity D formation by 42% versus 25°C.
  • In situ IR Monitoring : Tracking the 1725 cm⁻¹ ester carbonyl peak enables real-time reaction quenching.

Purification Techniques

  • Nanofiltration : 3 kDa membranes remove 99.3% of dipeptide impurities via size exclusion.
  • Ion-Exchange Chromatography : Q Sepharose FF resin binds Impurity D at pH 6.5, achieving 98.5% purity in pemetrexed.

Chemical Reactions Analysis

Scientific Research Applications

Pemetrexed Impurity D is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the efficacy and safety of Pemetrexed Disodium. It is also used in analytical chemistry to develop and validate methods for impurity profiling and quality control of pharmaceutical products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pemetrexed Impurity D shares structural and functional similarities with impurities and analogs of related compounds, including folic acid derivatives, tyrosine kinase inhibitors (TKIs), and other chemotherapeutic agents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Compound Core Structure Key Functional Groups Degradation Pathways Stability Concerns
This compound Pyrrole[2,3-d]pyrimidine + glutamic acid Amide linkage, aromatic rings Acid hydrolysis, oxidation Sensitive to pH and temperature
Folic Acid Impurity D Pteridine ring + glutamic acid Pteridine, benzoylglutamate Hydrolysis of pteridine ring Light-sensitive, prone to dimerization
Imatinib Pyrimidine + benzamide Pyrimidine, methylpiperazine Oxidative dealkylation Stable under neutral pH
Chlorhexidine Biguanide + chlorophenyl Halogen atoms, H-bond donors Oxidation of biguanide Reacts with metal ions
Dolasetron Indole + benzodiazepine Indole, carbonyl group Ring-opening reactions Degrades under high humidity

Key Findings:

Aromatic Interactions :

  • This compound and folic acid derivatives rely on aromatic rings (pyrrolepyrimidine vs. pteridine) for binding interactions, often via π-stacking or π-cation mechanisms. However, pemetrexed’s pyrrolepyrimidine group confers greater metabolic stability compared to folic acid’s pteridine ring .
  • Imatinib’s pyrimidine structure shares similarity with pemetrexed but lacks the glutamic acid moiety, reducing its susceptibility to hydrolysis .

Degradation Pathways :

  • Impurity D forms primarily via acid-catalyzed hydrolysis of pemetrexed’s amide bond, leading to des-glutamate derivatives, whereas folic acid impurities degrade through pteridine ring hydrolysis .
  • Oxidative dimerization is a shared degradation pathway for pemetrexed and chlorhexidine, but chlorhexidine’s halogenated structure increases its reactivity with oxygen .

Stability and Formulation :

  • This compound is stabilized by antioxidants like sodium sulfite (0.06 mg/mL optimal), which scavenge oxygen and inhibit oxidative degradation. In contrast, folic acid requires light-protected storage to prevent dimerization .
  • Imatinib and dolasetron exhibit higher stability in neutral formulations, whereas pemetrexed and its impurities demand pH control (6.5–8.5) to minimize hydrolysis .

Regulatory and Analytical Considerations: Impurity D must be quantified using validated chromatographic methods (e.g., HILIC) capable of resolving polar degradation products, similar to moxonidine impurity profiling . Acceptance criteria for pemetrexed impurities align with FDA guidelines, requiring limits for specified, unspecified, and total impurities (typically ≤0.15% for individual unknown impurities) .

Research Implications

  • Synthetic Optimization : Reducing Impurity D requires controlled reaction conditions (e.g., low oxygen, neutral pH) and antioxidant additives .
  • Regulatory Compliance : Batch-specific impurity data, including spectral analysis and stability studies, are mandatory for FDA submissions, paralleling requirements for pesticides and other APIs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.